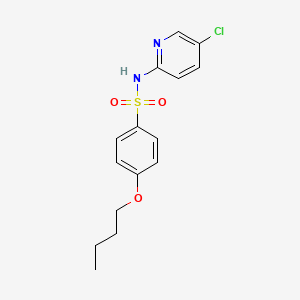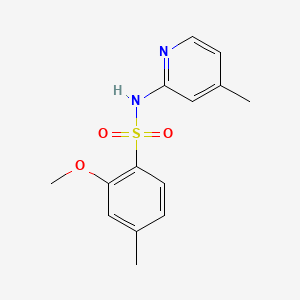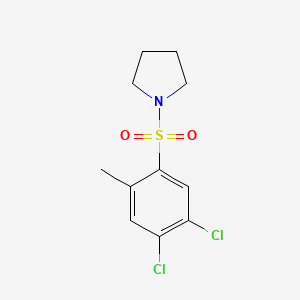
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a benzenesulfonamide group, which is known for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Chemical Biology: Employed in the design of chemical probes for biological systems.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-4-methylbenzenesulfonamide: Lacks the quinoline moiety, resulting in different biological activities.
4-methyl-N-(3-quinolinyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-methoxy-N-(3-quinolinyl)benzenesulfonamide: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and methyl groups, which can enhance its biological activity and solubility. The combination of the quinoline and benzenesulfonamide moieties provides a versatile scaffold for drug design and development.
Propiedades
Número CAS |
1374683-58-5 |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4g/mol |
Nombre IUPAC |
2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-7-8-17(16(9-12)22-2)23(20,21)19-14-10-13-5-3-4-6-15(13)18-11-14/h3-11,19H,1-2H3 |
Clave InChI |
FBFJCNJZIZTYKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)


![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602866.png)

amine](/img/structure/B602868.png)

![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)

amine](/img/structure/B602877.png)

amine](/img/structure/B602879.png)
